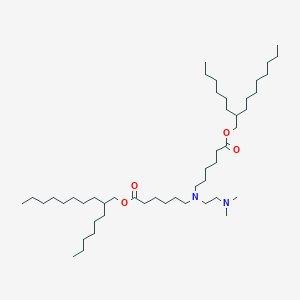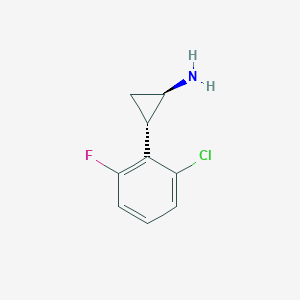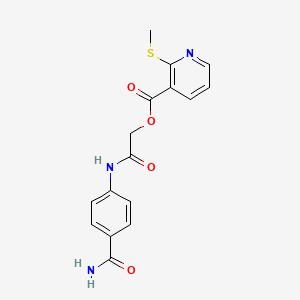
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinate moiety, which is known for its biological activity, and a carbamoylphenyl group, which adds to its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the nicotinate ester. The esterification of nicotinic acid with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid, is a common method. The resulting ester is then subjected to further reactions to introduce the carbamoylphenyl and methylthio groups.
Esterification: Nicotinic acid is reacted with ethanol in the presence of sulfuric acid to form ethyl nicotinate.
Amidation: The ethyl nicotinate is then reacted with 4-aminobenzamide under heating conditions to form the intermediate compound.
Thioether Formation: Finally, the intermediate is reacted with methylthiol in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Sulfuric acid, hydrochloric acid
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylthio group
Amines: From reduction of the nitro group
Carboxylic Acids: From hydrolysis of the ester group
Applications De Recherche Scientifique
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The nicotinate moiety may interact with nicotinic acid receptors, while the carbamoylphenyl group could interact with various enzymes, altering their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoylbenzamide: Shares the carbamoylphenyl group and is used in the production of pigments.
Phenylboronic Acid Derivatives: Used in organic synthesis and medicine for their enzyme inhibitory properties.
Nicotinic Acid Esters: Similar in structure and used for their biological activity.
Uniqueness
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H15N3O4S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
[2-(4-carbamoylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15N3O4S/c1-24-15-12(3-2-8-18-15)16(22)23-9-13(20)19-11-6-4-10(5-7-11)14(17)21/h2-8H,9H2,1H3,(H2,17,21)(H,19,20) |
Clé InChI |
FCRBBXLTZLFNFG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


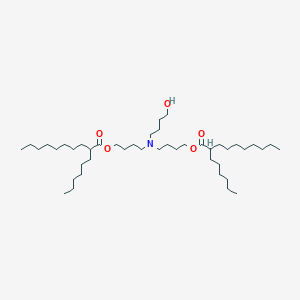
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
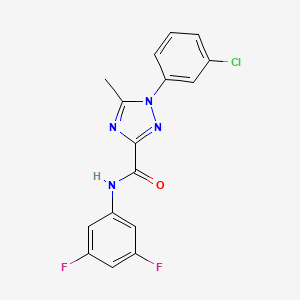
![6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365814.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13365822.png)
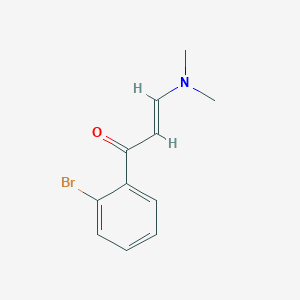
methyl]-2-(dimethylamino)-4(3H)-pyrimidinone](/img/structure/B13365844.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365845.png)
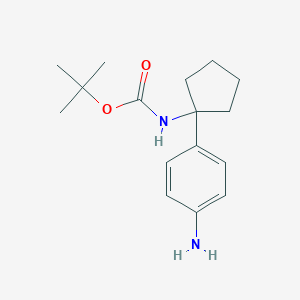
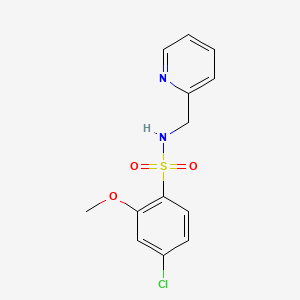
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365859.png)

